6-Formyl Group Enables Covalent Enzyme Inhibition: Evidence from FGFR4 Inhibitor Design
Methyl 6-formylpyridazine-3-carboxylate contains a 6-formyl group that can act as a 'warhead' for covalent enzyme inhibition, a feature absent in simple 6-unsubstituted pyridazine-3-carboxylate esters. The 6-formylpyridyl motif has been characterized in potent reversible-covalent FGFR4 inhibitors, with a representative 6-formylpyridyl urea exhibiting IC₅₀ values of 16.3, 12.6, and 57.3 nM against FGFR4 variants [1]. In contrast, Methyl pyridazine-3-carboxylate (CAS 34253-02-6) lacks the 6-formyl group entirely and is primarily used for simple esterification and coupling reactions, not covalent inhibition .
| Evidence Dimension | Covalent enzyme inhibition potential |
|---|---|
| Target Compound Data | Contains reactive 6-formyl group; used as a scaffold for reversible-covalent FGFR4 inhibitors |
| Comparator Or Baseline | Methyl pyridazine-3-carboxylate (CAS 34253-02-6): No 6-formyl group; used for non-covalent coupling reactions only |
| Quantified Difference | IC₅₀ values for a 6-formylpyridyl urea derivative: 16.3, 12.6, and 57.3 nM against FGFR4 variants. No comparable data for the comparator as it lacks the warhead. |
| Conditions | In vitro kinase inhibition assay for FGFR4 |
Why This Matters
This demonstrates the compound's unique potential as a precursor for covalent inhibitors, directly impacting research programs targeting kinases with validated cysteine residues.
- [1] Patterson, J. B.; Smaill, J. B.; Chen, Y.; Lu, X. Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity. Journal of Medicinal Chemistry. View Source
